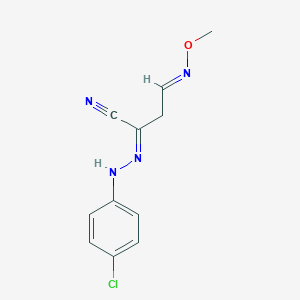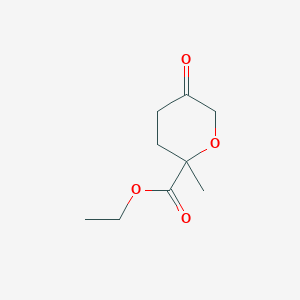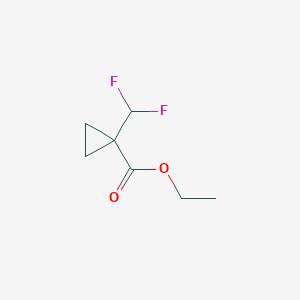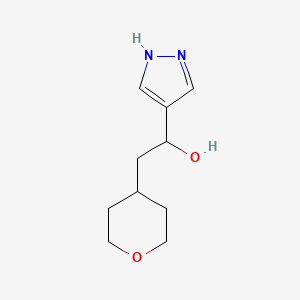![molecular formula C9H16O3 B15238716 [3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
[3-(Oxan-4-yl)oxetan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Oxan-4-yl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound features a unique structure that includes both an oxane (tetrahydropyran) ring and an oxetane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-yl)oxetan-3-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the oxane ring. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halohydrin or an epoxide.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction where a suitable nucleophile attacks the oxetane ring, leading to ring opening and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of efficient catalysts and reaction conditions to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Oxan-4-yl)oxetan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for etherification, are frequently employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
[3-(Oxan-4-yl)oxetan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [3-(Oxan-4-yl)oxetan-3-yl]methanol depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that involve the formation or cleavage of chemical bonds. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Oxan-4-yl)oxetan-3-yl]methanol: C9H16O3
[3-(Oxan-4-yl)oxetan-3-yl]ethanol: C10H18O3
[3-(Oxan-4-yl)oxetan-3-yl]propane-1-ol: C11H20O3
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not provide.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
[3-(oxan-4-yl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H16O3/c10-5-9(6-12-7-9)8-1-3-11-4-2-8/h8,10H,1-7H2 |
InChI-Schlüssel |
NLIWMLZQXHEYTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2(COC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


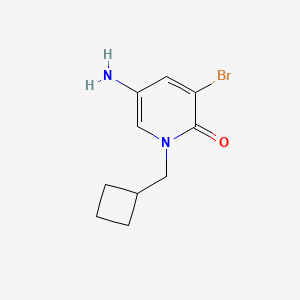
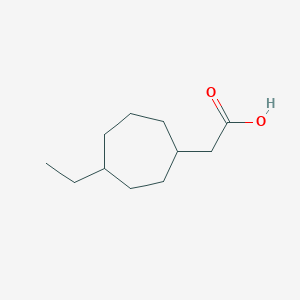
![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)
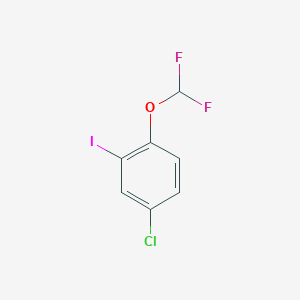


![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
